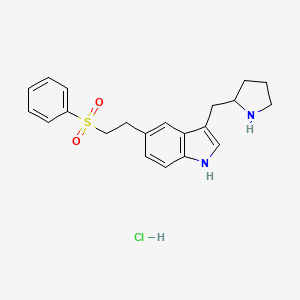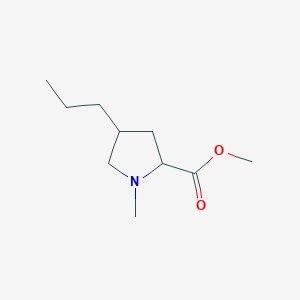
H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH” is a synthetic peptide composed of nine amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide includes a nitro group on the phenylalanine residue, which may impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis may be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The nitro group on the phenylalanine residue may undergo reduction to form an amino group.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Various alkylating agents.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the peptide.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Using peptides in materials science and biotechnology.
Wirkmechanismus
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The nitro group on the phenylalanine residue may influence the peptide’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys-Pro-Ile-Gln-Phe-Arg-Leu-OH: A similar peptide without the nitro group.
H-Lys-Pro-Ile-Gln-Phe-Phe-Arg-Leu-OH: A peptide with an unmodified phenylalanine residue.
Uniqueness
The presence of the nitro group on the phenylalanine residue in “H-Lys-Pro-Ile-Gln-Phe-Phe(4-NO2)-Arg-Leu-OH” may impart unique chemical and biological properties, such as altered reactivity and binding interactions.
Eigenschaften
Molekularformel |
C52H80N14O12 |
|---|---|
Molekulargewicht |
1093.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C52H80N14O12/c1-5-31(4)43(64-48(72)41-17-12-26-65(41)50(74)35(54)15-9-10-24-53)49(73)60-37(22-23-42(55)67)45(69)61-38(28-32-13-7-6-8-14-32)47(71)62-39(29-33-18-20-34(21-19-33)66(77)78)46(70)59-36(16-11-25-58-52(56)57)44(68)63-40(51(75)76)27-30(2)3/h6-8,13-14,18-21,30-31,35-41,43H,5,9-12,15-17,22-29,53-54H2,1-4H3,(H2,55,67)(H,59,70)(H,60,73)(H,61,69)(H,62,71)(H,63,68)(H,64,72)(H,75,76)(H4,56,57,58)/t31-,35-,36-,37-,38-,39-,40-,41-,43-/m0/s1 |
InChI-Schlüssel |
BWIIJOWFPFAEFG-IQZOZZQVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)


![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

